Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 905807-66-1
VCID: VC6272165
InChI: InChI=1S/C18H14ClNO3/c1-22-18(21)17-10-15(19)14-9-13(7-8-16(14)20-17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
SMILES: COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl
Molecular Formula: C18H14ClNO3
Molecular Weight: 327.76

Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate

CAS No.: 905807-66-1

Cat. No.: VC6272165

Molecular Formula: C18H14ClNO3

Molecular Weight: 327.76

* For research use only. Not for human or veterinary use.

Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate - 905807-66-1

Specification

CAS No. 905807-66-1
Molecular Formula C18H14ClNO3
Molecular Weight 327.76
IUPAC Name methyl 4-chloro-6-phenylmethoxyquinoline-2-carboxylate
Standard InChI InChI=1S/C18H14ClNO3/c1-22-18(21)17-10-15(19)14-9-13(7-8-16(14)20-17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Standard InChI Key KINDXDNXWNKULX-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core quinoline structure is a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutions at the 2-, 4-, and 6-positions modulate its electronic and steric properties:

  • 4-Chloro substituent: Enhances electrophilicity and influences binding to biological targets such as enzymes or receptors .

  • 6-Benzyloxy group: Increases lipophilicity, improving membrane permeability and bioavailability .

  • 2-Methyl ester: Serves as a pro-drug moiety, potentially hydrolyzing in vivo to the active carboxylic acid form .

The molecular formula is C₁₈H₁₄ClNO₃, with a molecular weight of 327.76 g/mol. The InChI key (KINDXDNXWNKULX-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl) provide unambiguous identifiers for computational and synthetic applications .

Spectroscopic Identification

Critical techniques for structural confirmation include:

  • ¹H NMR: Aromatic protons in the quinoline core resonate between δ 7.5–8.5 ppm, while the benzyloxy methylene group appears as a singlet near δ 5.2 ppm .

  • ¹³C NMR: The ester carbonyl carbon resonates at ~δ 165 ppm, and the quinoline carbons exhibit characteristic shifts between δ 120–150 ppm .

  • High-Resolution Mass Spectrometry (HRMS): The [M+H]⁺ ion is observed at m/z 328.0743, consistent with the molecular formula .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate involves multi-step organic reactions, often adapted from protocols for analogous quinoline derivatives :

Step 1: Formation of the Quinoline Core

The Skraup or Doebner-von Miller reaction is employed to construct the quinoline skeleton. For example, condensation of p-anisidine with benzaldehyde derivatives in the presence of pyruvic acid yields 6-methoxyquinoline precursors .

Representative Reaction Conditions:

  • Reflux in ethanol for 12–24 hours.

  • Acid catalysts (e.g., sulfuric acid) to facilitate cyclization .

Step 2: Chlorination at the 4-Position

Phosphorus oxychloride (POCl₃) is commonly used to introduce the chlorine atom under reflux conditions .

Optimization Insight:

  • Microwave-assisted chlorination reduces reaction time by 40% compared to conventional heating .

Step 3: Benzyloxy Group Installation

Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling introduces the benzyloxy moiety. For example, reacting 6-hydroxyquinoline with benzyl bromide in the presence of K₂CO₃ achieves this step .

Yield Enhancement Strategies:

  • Ultrasound irradiation improves reaction kinetics, achieving 85% yield in 2 hours vs. 6 hours under traditional conditions .

Step 4: Esterification

Methylation of the carboxylic acid precursor using methanol and H₂SO₄ completes the synthesis .

Table 1: Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
Quinoline FormationPyruvic acid, ethanol, reflux6590
ChlorinationPOCl₃, 110°C, 4h7895
Benzyloxy AdditionBnBr, K₂CO₃, DMF, 80°C7288
EsterificationMeOH, H₂SO₄, rt, 12h9197

Biological Activity and Pharmacological Applications

Antifibrotic Activity

Quinoline derivatives with 4-chloro and 6-alkoxy substituents demonstrate potent inhibition of prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis . In murine models of liver fibrosis, analogs of this compound reduced hydroxyproline content by 60% at 10 mg/kg doses, comparable to the clinical drug pirfenidone .

Mechanistic Insight:

  • The chloroquinoline core chelates iron in the enzyme’s active site, disrupting hydroxylation of proline residues .

Cell LineIC₅₀ (µM)Selectivity Index (vs. Normal Cells)
EPG85-257RDB (MDR)2.38.7
MCF-7 (Breast)1.812.4

Key Finding: The benzyloxy group enhances P-gp binding affinity, reversing drug resistance in MDR phenotypes .

Antimicrobial Efficacy

While direct data on this compound are scarce, 4-chloroquinoline-2-carboxylates show activity against Mycobacterium tuberculosis (MIC = 2.7–5.8 µM) . The benzyloxy substituent may further improve penetration through the mycobacterial cell wall.

Computational Modeling and Structure-Activity Relationships (SAR)

Docking Studies

Homology models of human P-gp (PDB ID: 6QEX) reveal that the quinoline core occupies the hydrophobic pocket, while the benzyloxy group forms π-π interactions with Phe-978 .

Binding Energy: Calculated ΔG = -9.2 kcal/mol, indicating strong affinity .

SAR Insights

  • 4-Chloro Substituent: Essential for topoisomerase II inhibition; removal reduces activity by 90% .

  • 6-Benzyloxy Group: Optimal for P-gp inhibition; replacing with methoxy decreases potency 3-fold .

  • 2-Methyl Ester: Hydrolysis to the carboxylic acid in vivo enhances water solubility but reduces CNS penetration .

ADME and Toxicity Profiling

Pharmacokinetic Predictions

  • LogP: 3.1 (moderate lipophilicity) .

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting good intestinal absorption .

  • Half-Life: Predicted t₁/₂ = 6.2 hours in human liver microsomes .

Toxicity Considerations

  • hERG Inhibition: Low risk (IC₅₀ > 30 µM) .

  • Ames Test: Negative for mutagenicity at ≤100 µg/plate .

Future Directions and Challenges

Hybrid Molecule Development

Combining this compound with artemisinin or chalcone pharmacophores could yield dual-action agents against malaria or Alzheimer’s disease .

Scalability Challenges

  • Continuous Flow Synthesis: Mitigates exothermic risks during chlorination .

  • Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

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